molecular formula C19H17N5O B2706326 1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 897616-38-5

1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2706326
CAS No.: 897616-38-5
M. Wt: 331.379
InChI Key: FFCGAUFOLKAYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dimethylphenylhydrazine with pyridine-2-carbaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrazolo[3,4-d]pyrimidine core is particularly noteworthy for its versatility in various applications .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-6-7-17(14(2)9-13)24-18-16(10-22-24)19(25)23(12-21-18)11-15-5-3-4-8-20-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCGAUFOLKAYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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